molecular formula C7H3ClF2O3 B1431481 4-Chloro-2,3-difluoro-5-hydroxybenzoic acid CAS No. 749230-50-0

4-Chloro-2,3-difluoro-5-hydroxybenzoic acid

Cat. No. B1431481
CAS RN: 749230-50-0
M. Wt: 208.54 g/mol
InChI Key: GZVMSWWFTNQKGC-UHFFFAOYSA-N
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Description

4-Chloro-2,3-difluoro-5-hydroxybenzoic acid is a chemical compound with the molecular formula C7H3ClF2O3 and a molecular weight of 208.55 . It is a derivative of benzoic acid with chlorine and fluorine substituents .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C7H3ClF2O3/c8-4-3(11)1-2(7(12)13)5(9)6(4)10/h1,11H,(H,12,13) .


Physical And Chemical Properties Analysis

This compound is a stable compound under standard temperature and pressure . It should be stored at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

4-Chloro-2,3-difluoro-5-hydroxybenzoic acid serves as a key intermediate in the synthesis of various pharmaceutical compounds. A notable example is its use in the development of antimicrobial 3-quinolinecarboxylic acid drugs. The synthesis process involves steps like nitration, esterification, and hydrolysis, offering advantages like improved yield and controlled reaction conditions (Zhang et al., 2020).

Photodecomposition Studies

Research on the photodecomposition of chlorobenzoic acids, including this compound, has implications for environmental chemistry. Studies show that ultraviolet irradiation can lead to the replacement of chlorine by hydroxyl groups, significantly altering the compound's properties and potential environmental impact (Crosby & Leitis, 1969).

Biotechnological Applications

In the field of biotechnology, compounds like 4-Hydroxybenzoic acid, closely related to this compound, have been explored for their potential in synthesizing value-added bioproducts. These bioproducts find applications in diverse areas such as food, cosmetics, pharmacy, and fungicides. Recent advancements in synthetic biology and metabolic engineering have furthered the potential of these compounds in producing high-value bioproducts (Wang et al., 2018).

Polymer Synthesis

The compound is also used in the synthesis of high molecular weight poly(4-hydroxybenzoate)s, indicating its role in polymer chemistry. This process involves condensation reactions and has been explored for creating various polyesters with high degrees of polymerization, showing the compound's versatility in creating advanced materials (Kricheldorf & Schwarz, 1984).

Antibiotic Biosynthesis

In antibiotic biosynthesis, chlorinated analogues of compounds similar to this compound have been synthesized for studies on the biosynthesis and synthesis of several important classes of antibiotics, highlighting its role in medicinal chemistry and drug development (Becker, 1984).

Safety and Hazards

4-Chloro-2,3-difluoro-5-hydroxybenzoic acid is associated with several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

The primary targets of 4-Chloro-2,3-difluoro-5-hydroxybenzoic acid are currently unknown. The compound is a derivative of benzoic acid, which is known to interact with various proteins and enzymes in the body . .

Mode of Action

The mode of action of this compound is not well-documented. As a derivative of benzoic acid, it may share some of the same interactions. Benzoic acid derivatives are known to interact with their targets through hydrogen bonding and hydrophobic interactions

Biochemical Pathways

Benzoic acid derivatives are often involved in various metabolic pathways . They can act as inhibitors or activators of enzymes, influencing the rate of metabolic reactions. The specific effects of this compound on biochemical pathways would depend on its targets, which are currently unknown.

Pharmacokinetics

Benzoic acid and its derivatives are generally well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine . The presence of the chloro, difluoro, and hydroxy groups may influence these properties, potentially affecting the compound’s bioavailability.

Result of Action

The molecular and cellular effects of this compound are not well-documented. Given its structural similarity to benzoic acid, it may share some of the same effects. For example, benzoic acid derivatives can influence the activity of enzymes, potentially affecting cellular metabolism . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .

properties

IUPAC Name

4-chloro-2,3-difluoro-5-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF2O3/c8-4-3(11)1-2(7(12)13)5(9)6(4)10/h1,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVMSWWFTNQKGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1O)Cl)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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